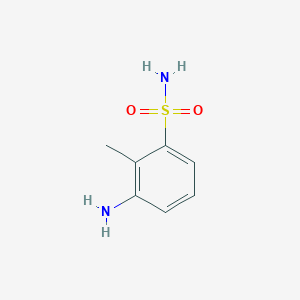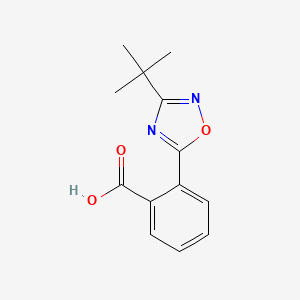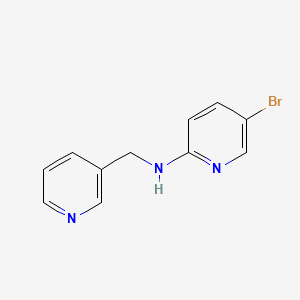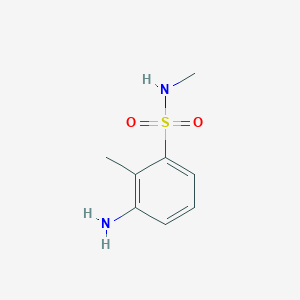![molecular formula C11H13NO4S2 B1372699 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1118788-19-4](/img/structure/B1372699.png)
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Descripción general
Descripción
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is a compound that has been studied extensively in the field of organic chemistry. It has been found to have applications in a variety of areas such as drug synthesis, catalysis, and biochemistry. The compound is also known as 3-PPSA, and it is a five-membered ring containing three sulfur atoms, a pyrrolidine ring, and a prop-2-enoic acid group. The structure of 3-PPSA is shown in Figure 1.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Drug Discovery: The pyrrolidine scaffold is a common feature in drug discovery due to its versatility and presence in biologically active compounds. The sulfonyl group in the compound could potentially be involved in the inhibition of certain enzymes or receptors, making it a candidate for the development of new pharmaceuticals targeting specific diseases .
Proteomics Research: This compound is available for purchase as a reagent for proteomics research, indicating its use in the study of proteins, their structures, and functions .
Biochemical Studies: The presence of both a thiophene ring and a prop-2-enoic acid moiety suggests that this compound could be used in biochemical studies to investigate the interaction between small molecules and biological macromolecules.
Medicinal Chemistry: In medicinal chemistry, such compounds can be used as building blocks or intermediates in the synthesis of more complex molecules with potential therapeutic effects.
Chemical Biology: Chemical biology often utilizes small molecules like this one to probe biological systems and understand the chemical basis of biological processes.
Material Science: Thiophene derivatives have applications in material science, particularly in the development of organic semiconductors and conductive polymers.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … (2E)-3-[5-(pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Propiedades
IUPAC Name |
(E)-3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUOSMGVGCZJLG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)


![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)








![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)